molecular formula C15H10ClFN2O3 B11076388 (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11076388
M. Wt: 320.70 g/mol
InChI Key: OJVNYBRDMJQVCM-XFFZJAGNSA-N
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorofluorophenyl group, a methylidene-furyl moiety, and a pyrazole ring

Preparation Methods

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the chlorofluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorofluorobenzene derivative under appropriate conditions.

    Addition of the methylidene-furyl moiety: This is typically done through a condensation reaction between the pyrazole derivative and a furyl aldehyde.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE can be compared with other similar compounds, such as:

    1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE: This compound shares a similar core structure but may have different substituents or functional groups, leading to variations in chemical and biological properties.

    1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE: Another related compound with a different substitution pattern, which may result in distinct reactivity and applications.

The uniqueness of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H10ClFN2O3

Molecular Weight

320.70 g/mol

IUPAC Name

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C15H10ClFN2O3/c1-8-2-4-10(22-8)7-11-14(20)18-19(15(11)21)9-3-5-13(17)12(16)6-9/h2-7H,1H3,(H,18,20)/b11-7-

InChI Key

OJVNYBRDMJQVCM-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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